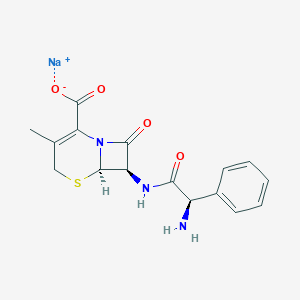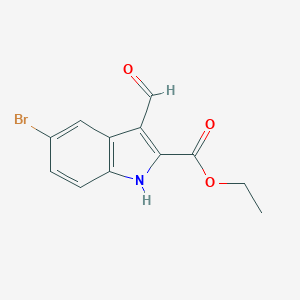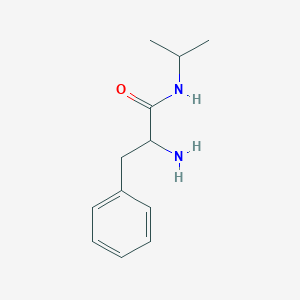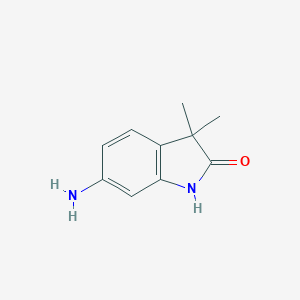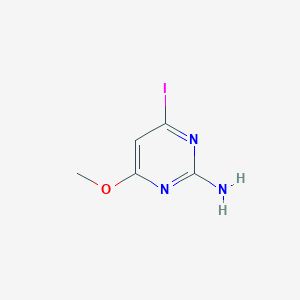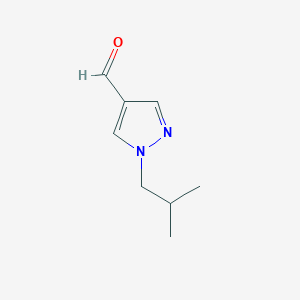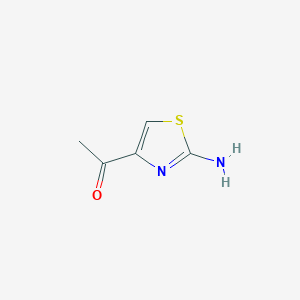
2,4-Dibromopyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromopyridin-3-amine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 4th positions, and an amino group is substituted at the 3rd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromopyridin-3-amine typically involves the bromination of pyridin-3-amine. One common method includes dissolving 4-bromopyridin-3-amine in trifluoroacetic acid and adding N-bromosuccinimide under an ice bath. The reaction is stirred at 0°C for 24 hours to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The organic phase is washed with water and saturated sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated. Column chromatography is used for purification .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Major Products:
- Substitution reactions yield derivatives where bromine atoms are replaced by other functional groups.
- Coupling reactions produce biaryl compounds and other complex structures .
Aplicaciones Científicas De Investigación
2,4-Dibromopyridin-3-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the manufacture of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 2,4-Dibromopyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of bromine atoms and an amino group. These functional groups allow it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The exact pathways depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2nd and 6th positions.
3,5-Dibromopyridine: Bromine atoms at the 3rd and 5th positions.
2,5-Dibromopyridine: Bromine atoms at the 2nd and 5th positions.
Uniqueness: 2,4-Dibromopyridin-3-amine is unique due to the specific positioning of the bromine atoms and the amino group, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where these specific functional groups are required .
Propiedades
IUPAC Name |
2,4-dibromopyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIANNJBNOJDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624547 |
Source


|
| Record name | 2,4-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102249-45-6 |
Source


|
| Record name | 2,4-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
